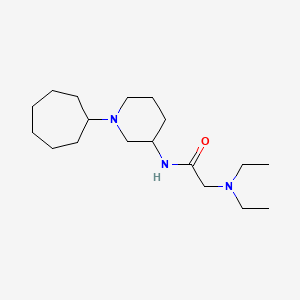
ethyl 3-benzyl-1-(1H-indol-6-ylcarbonyl)-3-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-benzyl-1-(1H-indol-6-ylcarbonyl)-3-piperidinecarboxylate, also known as EBPC, is a chemical compound that belongs to the class of piperidinecarboxylates. It is a white or off-white powder that is soluble in organic solvents such as ethanol and methanol. EBPC has been the subject of scientific research due to its potential applications in the fields of medicine and pharmacology.
Mécanisme D'action
The mechanism of action of ethyl 3-benzyl-1-(1H-indol-6-ylcarbonyl)-3-piperidinecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. It has been shown to interact with proteins such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
ethyl 3-benzyl-1-(1H-indol-6-ylcarbonyl)-3-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. It has also been found to have antioxidant properties and to be effective in reducing inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 3-benzyl-1-(1H-indol-6-ylcarbonyl)-3-piperidinecarboxylate in lab experiments is its relatively low toxicity compared to other compounds. However, its low solubility in water can make it difficult to work with, and its stability under certain conditions may be a limitation.
Orientations Futures
There are several potential future directions for research on ethyl 3-benzyl-1-(1H-indol-6-ylcarbonyl)-3-piperidinecarboxylate. One area of interest is its potential use in the treatment of cancer, particularly as a targeted therapy. Another area of research is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 3-benzyl-1-(1H-indol-6-ylcarbonyl)-3-piperidinecarboxylate and its potential applications in other fields such as agriculture and food science.
In conclusion, ethyl 3-benzyl-1-(1H-indol-6-ylcarbonyl)-3-piperidinecarboxylate is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and pharmacology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of ethyl 3-benzyl-1-(1H-indol-6-ylcarbonyl)-3-piperidinecarboxylate and its applications in various fields.
Méthodes De Synthèse
The synthesis of ethyl 3-benzyl-1-(1H-indol-6-ylcarbonyl)-3-piperidinecarboxylate involves a multistep process that starts with the reaction between 1H-indole-6-carboxylic acid and benzylamine to form N-benzyl-1H-indole-6-carboxamide. This intermediate is then reacted with ethyl 3-bromopropionate in the presence of a base to form ethyl 3-benzyl-1-(1H-indol-6-ylcarbonyl)-3-piperidinecarboxylate.
Applications De Recherche Scientifique
Ethyl 3-benzyl-1-(1H-indol-6-ylcarbonyl)-3-piperidinecarboxylate has been found to exhibit a range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. It has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
Propriétés
IUPAC Name |
ethyl 3-benzyl-1-(1H-indole-6-carbonyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-2-29-23(28)24(16-18-7-4-3-5-8-18)12-6-14-26(17-24)22(27)20-10-9-19-11-13-25-21(19)15-20/h3-5,7-11,13,15,25H,2,6,12,14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAGFBYZGVGLCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)C2=CC3=C(C=C2)C=CN3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cycloheptyl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6130233.png)




![4-[(1-oxido-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6130285.png)
![2-(4-morpholinylcarbonyl)-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6130291.png)
![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B6130292.png)
![3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6130302.png)
![1-(cyclohexylmethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6130308.png)



![1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride](/img/structure/B6130327.png)